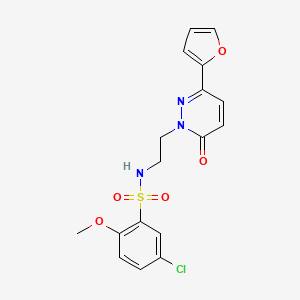
5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClN3O5S and its molecular weight is 409.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide is a synthetic organic compound notable for its complex structure and potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Chloro Group : Enhances lipophilicity and may influence biological interactions.
- Furan Moiety : Known for its role in drug design due to its ability to form π-stacking interactions with aromatic residues in proteins.
- Pyridazinone Derivative : Associated with various pharmacological activities, including anti-cancer properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₃O₃S |
| Molecular Weight | 355.80 g/mol |
| CAS Number | 946344-44-1 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. The pyridazinone derivatives are particularly noted for their ability to modulate cellular pathways involved in tumorigenesis.
The compound may inhibit specific kinases or transcription factors associated with cancer cell proliferation and survival. For instance, it has been shown to act as a dual inhibitor of PI3K and mTOR pathways, which are critical in cancer cell metabolism and growth .
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines, including:
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
These studies typically assess the compound's antiproliferative effects through assays such as MTT or XTT, measuring cell viability after treatment with varying concentrations of the compound.
In Vivo Studies
Animal models have also been utilized to evaluate the therapeutic potential of this compound. For example, a study involving a mice S180 homograft model showed that the compound effectively inhibited tumor growth, suggesting promising anticancer efficacy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Studies indicate that the compound exhibits favorable absorption and distribution characteristics, although further research is necessary to fully elucidate its metabolic pathways and elimination routes.
Toxicity Studies
Acute toxicity assessments reveal that while the compound shows potent activity against cancer cells, it also presents a manageable toxicity profile. The modifications made during synthesis aim to enhance therapeutic indices while minimizing adverse effects .
Propiedades
IUPAC Name |
5-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c1-25-15-6-4-12(18)11-16(15)27(23,24)19-8-9-21-17(22)7-5-13(20-21)14-3-2-10-26-14/h2-7,10-11,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFAQZNLXBUATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














